1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring attached to a pyridine ring, with a bromine atom at the 3-position of the pyridine ring and a carboxamide group at the 2-position of the pyrrolidine ring
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of 3-bromopyridine with a pyrrolidine derivative. One common method involves the use of 3-bromopyridine-2-carboxylic acid as a starting material, which is then reacted with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)pyrrolidine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(3-Fluoropyridin-2-yl)pyrrolidine-2-carboxamide: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
1-(3-Methylpyridin-2-yl)pyrrolidine-2-carboxamide: Features a methyl group, affecting the compound’s steric properties and potentially its biological activity.
Properties
Molecular Formula |
C10H12BrN3O |
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Molecular Weight |
270.13 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H12BrN3O/c11-7-3-1-5-13-10(7)14-6-2-4-8(14)9(12)15/h1,3,5,8H,2,4,6H2,(H2,12,15) |
InChI Key |
HOZFGVDHIYQUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)Br)C(=O)N |
Origin of Product |
United States |
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